molecular formula C11H13BrIN B13650457 N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine

N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine

Katalognummer: B13650457
Molekulargewicht: 366.04 g/mol
InChI-Schlüssel: LDOWMBCVUJNKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is an organic compound that features both bromine and iodine substituents on a benzyl ring, along with a cyclopropylmethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-iodobenzyl alcohol. This can be achieved by reacting 5-bromo-2-iodobenzyl bromide with sodium acetate in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The resulting alcohol is then converted to the corresponding amine through a reductive amination process, using cyclopropylmethylamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Wirkmechanismus

The mechanism by which (5-Bromo-2-iodobenzyl)-cyclopropylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Bromo-2-iodobenzyl)-cyclopropylmethylamine is unique due to the presence of both bromine and iodine substituents on the benzyl ring, combined with a cyclopropylmethylamine group

Eigenschaften

Molekularformel

C11H13BrIN

Molekulargewicht

366.04 g/mol

IUPAC-Name

N-[(5-bromo-2-iodophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI-Schlüssel

LDOWMBCVUJNKDR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNCC2=C(C=CC(=C2)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.